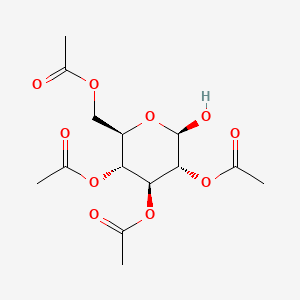

2,3,4,6-Tetra-O-acetyl-beta-D-glucose

Description

BenchChem offers high-quality 2,3,4,6-Tetra-O-acetyl-beta-D-glucose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4,6-Tetra-O-acetyl-beta-D-glucose including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOLRPPTIGNUNP-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101279388 | |

| Record name | β-D-Glucopyranose, 2,3,4,6-tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101279388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3947-62-4 | |

| Record name | β-D-Glucopyranose, 2,3,4,6-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3947-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Glucopyranose, 2,3,4,6-tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101279388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Glucopyranose, 2,3,4,6-tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2,3,4,6-Tetra-O-acetyl-beta-D-glucose

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,6-Tetra-O-acetyl-beta-D-glucose, a fully acetylated derivative of D-glucose, is a cornerstone in the field of carbohydrate chemistry and drug development.[1] Its strategic importance lies in its dual role as a key synthetic intermediate and a protective group. The acetylation of the hydroxyl groups of glucose renders the molecule more lipophilic, enhancing its solubility in organic solvents and facilitating its participation in a wide array of chemical transformations where the unprotected glucose would be unsuitable.[1] This guide provides a comprehensive overview of the core physicochemical properties of 2,3,4,6-Tetra-O-acetyl-beta-D-glucose, offering a foundational understanding for its effective application in research and development.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,3,4,6-Tetra-O-acetyl-beta-D-glucose is paramount for its manipulation in a laboratory setting. These properties dictate the choice of solvents for reactions and purification, the conditions for storage, and the analytical methods for its characterization.

| Property | Value | Source(s) |

| Chemical Formula | C₁₄H₂₀O₁₀ | [2] |

| Molecular Weight | 348.30 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 126-128 °C | [2] |

| Solubility | ||

| Water | Limited | |

| Methanol | Soluble (especially when hot) | |

| Ethanol | Soluble | |

| Acetone | Soluble | |

| Chloroform | Soluble | |

| Dichloromethane | Soluble | |

| Ethyl Acetate | Soluble | |

| Specific Optical Rotation ([α]D) | +8.7° (c=1, chloroform) | |

| Refractive Index | 1.491 | [1] |

Structural and Spectroscopic Characterization

The precise structure and purity of 2,3,4,6-Tetra-O-acetyl-beta-D-glucose are confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 2,3,4,6-Tetra-O-acetyl-beta-D-glucose, both ¹H and ¹³C NMR provide unambiguous evidence for its structure and stereochemistry.

¹H NMR (Proton NMR): The proton NMR spectrum is characterized by distinct signals for the anomeric proton (H-1) and the protons of the pyranose ring and the acetyl groups. The coupling constant between H-1 and H-2 is a critical diagnostic indicator of the anomeric configuration. In the case of the β-anomer, this coupling constant (³J_H1,H2_) is typically in the range of 7-8 Hz, indicative of a trans-diaxial relationship between these two protons.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum displays characteristic signals for the carbons of the glucose backbone and the carbonyl and methyl groups of the acetate moieties. The chemical shift of the anomeric carbon (C-1) is particularly informative.

Typical NMR Data (in CDCl₃):

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-1 | ~5.75 (d, J ≈ 8 Hz) | ~91.8 |

| H-2 | ~5.15 - 5.25 (m) | ~72.9 |

| H-3 | ~5.15 - 5.25 (m) | ~72.0 |

| H-4 | ~5.30 (t, J ≈ 9.5 Hz) | ~68.3 |

| H-5 | ~3.72 (ddd, J ≈ 9.5, 4.5, 2.5 Hz) | ~74.1 |

| H-6a | ~4.28 (dd, J ≈ 12.5, 4.5 Hz) | ~61.9 |

| H-6b | ~4.15 (dd, J ≈ 12.5, 2.5 Hz) | |

| CH₃ (acetyl) | ~1.97 - 2.12 (multiple s) | ~20.6 - 20.9 |

| C=O (acetyl) | - | ~169.1 - 170.7 |

Note: Chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 2,3,4,6-Tetra-O-acetyl-beta-D-glucose is dominated by strong absorption bands corresponding to the carbonyl groups of the esters and the C-O bonds of the acetyl groups and the pyranose ring.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~2900-3000 | C-H stretching (alkane) |

| ~1740-1760 | C=O stretching (ester carbonyl) |

| ~1210-1240 | C-O stretching (acetyl) |

| ~1030-1150 | C-O stretching (pyranose ring) |

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis and characterization of 2,3,4,6-Tetra-O-acetyl-beta-D-glucose.

Synthesis and Purification

The most common method for the preparation of 2,3,4,6-Tetra-O-acetyl-beta-D-glucose involves the acetylation of D-glucose using acetic anhydride in the presence of a base catalyst, typically pyridine or sodium acetate.

Protocol for the Synthesis of 2,3,4,6-Tetra-O-acetyl-beta-D-glucose:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend D-glucose (1 equivalent) in a mixture of acetic anhydride (5-10 equivalents) and pyridine (5-10 equivalents). The reaction is typically performed at room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material (glucose) is no longer visible.

-

Work-up: Once the reaction is complete, pour the reaction mixture into ice-water with vigorous stirring. This will precipitate the product and hydrolyze the excess acetic anhydride.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Washing: Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude 2,3,4,6-Tetra-O-acetyl-beta-D-glucose can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to yield a white crystalline solid.

Caption: Workflow for the synthesis and purification of 2,3,4,6-Tetra-O-acetyl-beta-D-glucose.

Physicochemical Characterization Methods

Melting Point Determination:

-

Finely powder a small amount of the crystalline sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a rate of 1-2 °C per minute near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Solubility Assessment:

-

To a small test tube, add approximately 10-20 mg of the compound.

-

Add 1 mL of the desired solvent in portions, shaking vigorously after each addition.

-

Observe whether the solid dissolves completely.

-

Categorize the solubility as soluble, sparingly soluble, or insoluble. For quantitative determination, a gravimetric method can be employed where a saturated solution is prepared, a known volume is evaporated to dryness, and the mass of the residue is measured.

Optical Rotation Measurement (Polarimetry):

-

Prepare a solution of the compound of a known concentration (e.g., 1 g/100 mL) in a suitable solvent (e.g., chloroform).

-

Calibrate the polarimeter with the pure solvent (blank).

-

Fill the polarimeter sample tube with the solution, ensuring no air bubbles are present in the light path.

-

Measure the observed rotation (α) at a specific temperature and wavelength (typically the sodium D-line, 589 nm).

-

Calculate the specific rotation [α] using the formula: [α] = α / (l × c), where l is the path length in decimeters and c is the concentration in g/mL.

Caption: Key experimental workflows for the physicochemical characterization of the compound.

Applications in Drug Development and Research

The unique physicochemical properties of 2,3,4,6-Tetra-O-acetyl-beta-D-glucose underpin its wide-ranging applications:

-

Protecting Group: The acetyl groups serve as efficient protecting groups for the hydroxyl functionalities of glucose during multi-step syntheses of complex carbohydrates and glycoconjugates.[1] This allows for selective reactions at other positions of the molecule.

-

Glycosylation Donor: While not as reactive as glycosyl halides, activated forms of this compound can be used as glycosyl donors in the formation of glycosidic bonds, a fundamental reaction in the synthesis of oligosaccharides and glycans.

-

Precursor for Bioactive Molecules: It serves as a versatile starting material for the synthesis of a variety of biologically active compounds, including carbohydrate-based drugs and probes for studying carbohydrate-protein interactions. The enhanced solubility in organic solvents greatly facilitates these synthetic transformations.

Safety and Handling

While specific toxicity data for 2,3,4,6-Tetra-O-acetyl-beta-D-glucose is limited, it should be handled with standard laboratory precautions. It is a combustible solid and may cause irritation upon contact with skin or eyes. It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound. It can react with strong acids or bases, leading to deacetylation.

Conclusion

2,3,4,6-Tetra-O-acetyl-beta-D-glucose is a pivotal molecule in the realm of carbohydrate chemistry and its applications in drug discovery and development. Its well-defined physicochemical properties, particularly its enhanced solubility in organic solvents compared to its parent monosaccharide, make it an invaluable tool for synthetic chemists. A thorough understanding of its characteristics, as detailed in this guide, is essential for its effective and safe utilization in the laboratory, paving the way for advancements in glycoscience and medicinal chemistry.

References

-

PubChem. (n.d.). beta-D-Glucopyranose, 2,3,4,6-tetraacetate. Retrieved from [Link]

-

Georganics. (n.d.). 2,3,4,6-Tetra-O-acetyl-beta-D-glucose. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]

Sources

A Historical Synthesis of 2,3,4,6-Tetra-O-acetyl-β-D-glucose: A Technical Guide for the Modern Chemist

Authored by: A Senior Application Scientist

Abstract

The protection of carbohydrate hydroxyl groups is a foundational strategy in synthetic organic chemistry, enabling the regio- and stereocontrolled synthesis of complex glycosides, oligosaccharides, and glycoconjugates. Among the most pivotal protected intermediates is 2,3,4,6-Tetra-O-acetyl-β-D-glucose. Its synthesis is not a monolithic procedure but a story of evolving chemical strategy, from early, non-selective peracetylation reactions governed by kinetic and thermodynamic control, to the landmark development of stereodirecting glycosylation methods. This guide provides an in-depth examination of the historical synthesis, elucidating the causal mechanisms behind classic protocols and their evolution. We will dissect the critical role of catalysts in determining anomeric configuration, explore the revolutionary impact of the Koenigs-Knorr reaction, and detail methods for the selective deprotection of the anomeric center.

The Genesis: Peracetylation of D-Glucose and Anomeric Control

The earliest and most direct method to protect the hydroxyl groups of glucose is peracetylation—the complete acetylation of all five hydroxyls to yield glucose pentaacetate. Historically, the choice of catalyst was discovered to be the determining factor for the stereochemical outcome at the anomeric (C1) position.[1] This dichotomy between acidic and basic catalysis remains a cornerstone of introductory carbohydrate chemistry.

Basic Catalysis: The Kinetic Pathway to the β-Anomer

The synthesis of β-D-glucose pentaacetate is classically achieved using acetic anhydride with a weak base catalyst, most commonly anhydrous sodium acetate.[1][2] This reaction proceeds under kinetic control. The equatorial hydroxyl group of β-D-glucose is sterically more accessible and a better nucleophile than the axial hydroxyl of the α-anomer.[3] Consequently, it reacts faster with acetic anhydride, leading to the formation of the β-pentaacetate as the major product.[3] The reaction is typically heated to ensure a sufficient rate.[2]

Acidic Catalysis: The Thermodynamic Route to the α-Anomer

In contrast, when D-glucose is treated with acetic anhydride in the presence of an acid catalyst, such as zinc chloride (ZnCl₂) or perchloric acid (HClO₄), the thermodynamically more stable α-D-glucose pentaacetate is formed exclusively.[1][4] This outcome is a direct consequence of the anomeric effect , a stereoelectronic phenomenon where a heteroatomic substituent at the anomeric carbon (in this case, the acetyl group) is stabilized in the axial position.[5] Under acidic conditions, the acetylation is reversible, allowing the initial mixture of anomers to equilibrate to the most stable product, the α-anomer.[3]

The diagram below illustrates the divergent pathways dictated by the choice of catalyst.

Caption: Catalyst choice dictates the anomeric outcome in glucose peracetylation.

| Catalyst | Typical Conditions | Primary Product | Controlling Factor | Reference |

| Sodium Acetate (NaOAc) | Ac₂O, 100°C | β-D-Glucose Pentaacetate | Kinetic Control | [2],[1] |

| Zinc Chloride (ZnCl₂) | Ac₂O, heat | α-D-Glucose Pentaacetate | Thermodynamic Control | |

| Perchloric Acid (HClO₄) | Ac₂O, Acetic Acid | α-D-Glucose Pentaacetate | Thermodynamic Control | [4] |

| Pyridine | Ac₂O, 0°C to RT | β-D-Glucose Pentaacetate | Kinetic Control | [1] |

The Koenigs-Knorr Reaction: A Paradigm Shift in Glycosylation

While peracetylation provided protected glucose, the landmark discovery by Wilhelm Koenigs and Edward Knorr in 1901 revolutionized the formation of glycosidic bonds.[6][7] The Koenigs-Knorr reaction involves the substitution of a glycosyl halide with an alcohol, typically promoted by a silver or mercury salt.[6][8] This development was critical because it established a reliable method for creating 1,2-trans-glycosides, which, for glucose, corresponds to the β-glycosidic linkage.

The key to this stereoselectivity is neighboring group participation by the acetyl group at the C2 position.[6][9]

Synthesis of the Key Intermediate: Acetobromoglucose

The most common glycosyl donor for this reaction is 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide, often called acetobromoglucose.[10] Historically and practically, this intermediate is synthesized from the readily available β-D-glucose pentaacetate.[11][12] Treatment with hydrobromic acid (HBr) in acetic acid results in the substitution of the anomeric acetyl group with bromine, with an inversion of stereochemistry to yield the α-bromide.[11]

The Mechanism of Stereocontrol

When acetobromoglucose is treated with an alcohol in the presence of a promoter like silver carbonate, the reaction proceeds as follows:

-

The promoter (e.g., Ag⁺) coordinates to the anomeric bromine, facilitating its departure as a leaving group and forming an oxocarbenium ion intermediate.

-

Crucially, the carbonyl oxygen of the C2-acetyl group acts as an internal nucleophile, attacking the anomeric carbon. This forms a cyclic acyloxonium (dioxolanium) ion intermediate.[6][9]

-

This intermediate shields the α-face of the anomeric carbon.

-

The incoming alcohol nucleophile can therefore only attack from the opposite (β) face in an Sₙ2-like manner.[9]

-

This attack opens the cyclic intermediate and results in the exclusive formation of the β-glycoside (a 1,2-trans product).

Caption: Neighboring group participation ensures β-selectivity in the Koenigs-Knorr reaction.

The Koenigs-Knorr reaction thus provided an indirect but highly stereocontrolled route to β-glucosides, starting from a peracetylated glucose precursor.

A More Direct Path: Selective Anomeric Deacetylation

While the Koenigs-Knorr reaction is a cornerstone of carbohydrate chemistry, it requires the conversion of the pentaacetate to a glycosyl halide. A more direct route to 2,3,4,6-Tetra-O-acetyl-β-D-glucose involves the selective removal of only the anomeric acetyl group from β-D-glucose pentaacetate. This is possible due to the higher reactivity of the anomeric position, which is part of a hemiacetal ester, compared to the other four secondary/primary alcohol esters.

Various reagents have been developed for this specific transformation. Methods using hydrazine acetate or ethylenediamine/acetic acid have been reported to effectively and selectively cleave the anomeric ester linkage, leaving the other four acetyl groups intact.[13][14] This approach offers a more atom-economical pathway to the target compound, avoiding the use of halogenating agents and heavy metal promoters.

Caption: Workflow for the direct synthesis via selective deacetylation.

Experimental Protocols

Protocol 1: Synthesis of β-D-Glucose Pentaacetate (Kinetic Control)

-

Materials: Anhydrous D-glucose, anhydrous sodium acetate, acetic anhydride.

-

Procedure:

-

Combine anhydrous D-glucose (1 part by weight) and freshly fused, powdered anhydrous sodium acetate (0.5 parts by weight) in a round-bottom flask.[2]

-

Add acetic anhydride (5 parts by volume) to the flask.[15][16]

-

Heat the mixture in a water bath at 100°C with stirring for 2-3 hours.[2] The solid should dissolve, and the reaction will proceed.

-

Cool the reaction mixture to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker of ice-water with vigorous stirring. A white solid will precipitate.[2]

-

Continue stirring until the excess acetic anhydride has hydrolyzed.

-

Filter the solid product using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to yield pure β-D-glucose pentaacetate.

-

Protocol 2: Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide (Acetobromoglucose)

-

Materials: β-D-Glucose pentaacetate, glacial acetic acid, hydrobromic acid in acetic acid (~33% HBr).

-

CAUTION: This reaction should be performed in a well-ventilated fume hood as HBr is corrosive and volatile.

-

Procedure:

-

Dissolve β-D-glucose pentaacetate in a minimal amount of glacial acetic acid in a flask at room temperature.[11]

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrobromic acid in acetic acid while stirring.

-

Allow the reaction to stir at room temperature for 2 hours. Monitor the reaction by TLC.[11]

-

Once complete, pour the reaction mixture into ice-water.

-

Extract the product immediately with dichloromethane.[11]

-

Wash the organic layer sequentially with cold water, a cold saturated sodium bicarbonate solution (carefully, to neutralize excess acid), and finally with brine.

-

Dry the organic layer over anhydrous calcium chloride or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can often be used directly or recrystallized from a solvent like diisopropyl ether.

-

Conclusion

The historical synthesis of 2,3,4,6-Tetra-O-acetyl-β-D-glucose and its precursors is a compelling narrative of fundamental principles in organic chemistry. It demonstrates the profound influence of reaction conditions on stereochemical outcomes, contrasting kinetic and thermodynamic control. The development of the Koenigs-Knorr reaction, which relies on an acetylated precursor, marked a pivotal moment, enabling chemists to predictably construct the vital β-glycosidic linkage through the elegant mechanism of neighboring group participation. While modern chemistry has introduced more direct methods like selective anomeric deacetylation and even enzymatic approaches, a deep understanding of these classic, historical syntheses provides an invaluable foundation for researchers, scientists, and drug development professionals navigating the complexities of carbohydrate chemistry.

References

-

ChemicalBook. β-D-Glucose pentaacetate synthesis.

-

ResearchGate. Synthetic Methods of β-D-Glucose Pentaacetate.

-

National Center for Biotechnology Information. Selective anomeric acetylation of unprotected sugars in water.

-

Asian Publication Corporation. Anomeric Distribution of Sugar Acetates Synthesized via Peracetylation of Monosaccharides under Acidic and Basic Conditions.

-

Google Patents. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose.

-

Reddit. Peracetylation of glucose with acetic anhydride + regioselective deacetylation.

-

Semantic Scholar. Acetylation of Sugars.

-

Google Patents. CN101412739A - Production process of beta-glucose pentaacetate.

-

Archives of Pharmacy Practice. Synthesis of carbohydrate esters and investigation reaction of Phosphoryl chloride from anomeric position of Per-Acetylated Carb.

-

Journal of Chemical Education. α[alpha]- and β[bet]a-D-glucose pentaacetate. An experiment in structure assignment using NMR.

-

ResearchGate. (PDF) Anomeric Distribution of Sugar Acetates Synthesized via Peracetylation of Monosaccharides under Acidic and Basic Conditions.

-

Wikipedia. Koenigs–Knorr reaction.

-

ResearchGate. Optimization of the reaction condition for the acetylation of D-glucose...

-

Indian Journal of Chemistry. A rapid arid convenient synthesis of a and fJ forms of acetylated deri vatives of sugars under microwave irradiation.

-

Homework.Study.com. What is the role of acetic anhydride in the acetylation of glucose?

-

Chemistry LibreTexts. 25.6: Reactions of Monosaccharides.

-

Wikipedia. 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosylbromid.

-

Slideshare. Koenigs knorr reaction and mechanism.

-

MPG.PuRe. Evaluating Participation Modes in Peracetylated Glycosyl Cations.

-

Semantic Scholar. A Practical Synthesis of 2,3,4,6-Tetra-O-acetyl-1-O-(2-propenyl)-β-d-glucopyranoside Using ZnCl2.

-

The Pharmstudent. EASY AND SELECTIVE ANOMERIC SYNTHESIS OF 1, 2, 3, 4, 6-PENTA-O-ACETYL- α-D (+).

-

ResearchGate. What is the reaction mechanism when specifically deacetylating the anomeric OH on peracetylated glucose using Ethylenediamine/Acetic Acid?.

-

National Center for Biotechnology Information. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study.

-

YouTube. Acetylation of Glucose | Mechanism | Biomolecules | IIT-JEE (Hindi/ English).

-

National Center for Biotechnology Information. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate.

-

National Center for Biotechnology Information. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides.

-

ResearchGate. 2,3,4,6-Tetra-O-acetyl-β-d-glucopyranosyl azide.

-

ResearchGate. A convenient stereoselective synthesis of beta-D-glucopyranosides.

-

ResearchGate. Synthesis of 2,3,4,6‐tetra‐O‐acetyl‐1‐thio‐β‐D‐glucopyranose (1)..

-

Bulgarian Chemical Communications. Study on the synthesis of 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. β-D-Glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]

- 3. reddit.com [reddit.com]

- 4. [PDF] Acetylation of Sugars | Semantic Scholar [semanticscholar.org]

- 5. archivepp.com [archivepp.com]

- 6. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 7. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

- 8. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosylbromid – Wikipedia [de.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. bcc.bas.bg [bcc.bas.bg]

- 13. researchgate.net [researchgate.net]

- 14. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]

- 16. CN101412739A - Production process of beta-glucose pentaacetate - Google Patents [patents.google.com]

Role of 2,3,4,6-Tetra-O-acetyl-beta-D-glucose in carbohydrate chemistry

An In-Depth Technical Guide to the Role of 2,3,4,6-Tetra-O-acetyl-beta-D-glucose in Carbohydrate Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of a Protected Monosaccharide

In the intricate field of carbohydrate chemistry, the strategic manipulation of hydroxyl groups is paramount to achieving desired synthetic outcomes. Unprotected monosaccharides, with their multiple reactive sites, present a significant challenge for regioselective and stereoselective synthesis. This guide focuses on 2,3,4,6-Tetra-O-acetyl-β-D-glucose, a cornerstone intermediate whose utility stems from the temporary masking of its hydroxyl functionalities by acetyl groups. These protecting groups render the glucose molecule soluble in common organic solvents and allow for precise chemical transformations, particularly at the anomeric (C-1) position.[1] This molecule serves as a versatile building block for the synthesis of a vast array of complex carbohydrates, including glycosides, oligosaccharides, and glycoconjugates, which are vital components in numerous biological processes.[1][2] Its application extends into medicinal chemistry, where it is used as a precursor for developing carbohydrate-based therapeutics with enhanced bioavailability and modified pharmacological profiles.[1][3]

Synthesis and Physicochemical Properties

The preparation of 2,3,4,6-Tetra-O-acetyl-β-D-glucose and its anomers typically involves the manipulation of fully acetylated glucose, such as β-D-glucose pentaacetate. One common approach is the selective deacetylation at the anomeric position.[4][5] For instance, treating β-D-glucose pentaacetate with aluminum chloride (AlCl₃) in diethyl ether can selectively remove the anomeric acetyl group to yield 2,3,4,6-tetra-O-acetyl-α-glucopyranose.[6] The stability of the resulting anomer is a subject of both experimental and computational interest, with the α-anomer often being thermodynamically more stable in the gas phase.[5]

The acetyl groups confer specific physicochemical properties that are crucial for its synthetic utility. The increased lipophilicity enhances solubility in organic solvents, facilitating reactions and purification processes that are difficult with highly polar, unprotected glucose.[1]

Table 1: Physicochemical Properties of 2,3,4,6-Tetra-O-acetyl-beta-D-glucose

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀O₁₀ | N/A |

| Molecular Weight | 348.30 g/mol | N/A |

| Density | ~1.33 g/cm³ | [1] |

| Refractive Index | ~1.491 | [1] |

Core Function: A Versatile Glycosyl Donor Precursor

The primary role of 2,3,4,6-Tetra-O-acetyl-β-D-glucose in synthesis is as a stable precursor to more reactive glycosyl donors. The hydroxyl group at the anomeric carbon can be converted into a good leaving group, "activating" the molecule for glycosylation reactions.

The "Armed-Disarmed" Principle

The reactivity of a glycosyl donor is heavily influenced by the electronic nature of its protecting groups. Acetyl groups are electron-withdrawing, which destabilizes the developing positive charge at the anomeric center during the reaction. This effect, known as "disarming," makes acetylated donors less reactive than their counterparts with electron-donating ("arming") protecting groups, such as benzyl ethers.[7] This differential reactivity is a cornerstone of modern oligosaccharide synthesis, allowing for the selective activation of an "armed" donor in the presence of a "disarmed" acceptor.

Activation for Glycosylation

To be used in glycosylation, the anomeric hydroxyl of 2,3,4,6-tetra-O-acetyl-D-glucose is typically converted into a leaving group, such as a halide (e.g., bromide or chloride) or a trichloroacetimidate. The resulting activated donor can then react with a glycosyl acceptor (an alcohol or another sugar with a free hydroxyl group) in the presence of a promoter to form a glycosidic bond.

For example, 2,3,4,6-O-Tetraacetyl-α-D-glucopyranosyl bromide is a widely used intermediate that can be synthesized from glucose pentaacetate.[3] This glycosyl bromide is relatively stable and can be stored at low temperatures, unlike more reactive armed donors.[8]

Caption: General workflow for glycoside synthesis.

Mechanism of Glycosylation: The Role of the C-2 Acetyl Group

A critical aspect of using acetylated glucose donors is the influence of the C-2 acetyl group on the stereochemical outcome of the glycosylation. Through a phenomenon known as neighboring group participation , the carbonyl oxygen of the C-2 acetyl group can attack the anomeric center from the back face as the leaving group departs. This forms a cyclic dioxolanylium ion intermediate. A subsequent Sₙ2-like attack on this intermediate by the glycosyl acceptor alcohol can only occur from the opposite face, leading exclusively to the formation of a 1,2-trans-glycosidic bond. For glucose, this means the stereospecific formation of a β-glycoside.

Caption: Stereochemical control via neighboring group participation.

Applications in Complex Carbohydrate Synthesis

The utility of 2,3,4,6-Tetra-O-acetyl-β-D-glucose extends to the synthesis of diverse and biologically relevant molecules.

Synthesis of Glycosides and Glycoconjugates

It is a key starting material for synthesizing simple glycosides, such as phenolic glycosides, which exhibit a range of biological activities, including anti-inflammatory and antitumor effects.[6] Furthermore, it can be transformed into derivatives suitable for modern ligation chemistries. For example, conversion to propargyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside creates a building block for "click chemistry".[9] This propargylated sugar can be efficiently coupled to azide-functionalized molecules (proteins, lipids, or other synthetic scaffolds) to create complex glycoconjugates.[9]

Oligosaccharide Synthesis

In oligosaccharide synthesis, acetylated glucose derivatives serve as crucial intermediates.[1] By leveraging the armed-disarmed strategy, chemists can couple an armed glycosyl donor to a disarmed, acetylated glycosyl acceptor. The resulting disaccharide, still bearing acetyl protecting groups, can then be activated for a subsequent glycosylation step, enabling the sequential, controlled assembly of complex oligosaccharides.

Caption: Synthetic utility of the title compound.

Relevance in Drug Development

The modification of therapeutic agents with sugar moieties, or glycosylation, is a powerful strategy in drug development. This can improve a drug's pharmacokinetic properties, such as solubility and metabolic stability, or reduce its toxicity.[3] 2,3,4,6-Tetra-O-acetyl-β-D-glucose and its derivatives are fundamental building blocks in this process.[1] They provide a synthetically accessible source of glucose for attachment to drug scaffolds, enabling the creation of novel glycoconjugate drugs that can target specific receptors or enzymes involved in disease.[1]

Experimental Protocols

Protocol 1: Synthesis of Propargyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranoside

This protocol details the synthesis of a versatile building block for click chemistry, adapted from established procedures.[9]

-

Reactant Preparation: Dissolve 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose (1 equivalent) and propargyl alcohol (1.5 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).

-

Initiation: Cool the reaction mixture to 0°C in an ice bath.

-

Catalysis: Add boron trifluoride etherate (BF₃·OEt₂) (2 equivalents) dropwise to the stirred solution. The causality here is that BF₃·OEt₂ is a Lewis acid that activates the anomeric acetyl group, facilitating its displacement by the propargyl alcohol.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Workup: Transfer the mixture to a separatory funnel, extract the aqueous layer with dichloromethane, and combine the organic layers. Wash the combined organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure propargyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside.

Protocol 2: Deacetylation of a Glycoside (Zemplén Conditions)

This is a general and reliable method for removing acetyl protecting groups to reveal the final carbohydrate.

-

Dissolution: Dissolve the acetylated glycoside (1 equivalent) in anhydrous methanol.

-

Catalysis: Add a catalytic amount of sodium methoxide (NaOMe) (e.g., 0.1 equivalents of a 0.5 M solution in methanol). The methoxide ion is a strong base that initiates the transesterification of the acetate esters, releasing the free hydroxyls and forming methyl acetate.

-

Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically rapid (15-60 minutes). Monitor by TLC for the disappearance of the starting material.

-

Neutralization: Once the reaction is complete, neutralize the mixture by adding an acidic ion-exchange resin (e.g., Amberlite IR120 H⁺) until the pH is neutral.

-

Purification: Filter the resin and wash it with methanol. Concentrate the combined filtrate under reduced pressure to yield the deprotected glycoside. Further purification (e.g., recrystallization or chromatography) may be necessary.

Conclusion

2,3,4,6-Tetra-O-acetyl-β-D-glucose is more than a mere protected sugar; it is a strategic linchpin in the synthesis of complex carbohydrates. Its well-defined reactivity, governed by the "disarming" nature of its acetyl groups and the stereodirecting influence of the C-2 substituent, provides chemists with a reliable and versatile tool. From the construction of biologically active glycosides to the systematic assembly of oligosaccharides and the development of novel glycoconjugate drugs, this compound's role is fundamental and pervasive. A thorough understanding of its properties and reaction mechanisms is essential for any researcher, scientist, or drug development professional operating in the field of glycoscience.

References

-

K., V., Luginina, J., Turks, M., & Imperio, D. (2020). Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside. In Carbohydrate Chemistry. CRC Press. [Link]

-

Wang, Y., et al. (2010). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 15(1), 386-396. [Link]

-

Wang, Y., et al. (2010). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 15(1), 386-396. [Link]

-

Zhang, L., et al. (2016). Study on the synthesis of 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide. Bulgarian Chemical Communications, 48(3), 522-525. [Link]

-

LND College, Motihari. Structure, Classification, and Functions of Carbohydrates. [Link]

-

Pornsuriyasak, P., et al. (2023). Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews, 52(21), 7439-7505. [Link]

Sources

- 1. Buy 2,3,4,6-Tetra-O-acetyl-beta-D-glucose | 3947-62-4 [smolecule.com]

- 2. lndcollege.co.in [lndcollege.co.in]

- 3. bcc.bas.bg [bcc.bas.bg]

- 4. A simple preparation of 2,3,4,6-tetra-o-acyl-gluco-, galacto- and mannopyranoses and relevant theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]

- 9. taylorfrancis.com [taylorfrancis.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,3,4,6-Tetra-O-acetyl-beta-D-glucose

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,6-Tetra-O-acetyl-beta-D-glucose is a fully protected derivative of D-glucose, a ubiquitous monosaccharide of central importance in biology and chemistry.[1] Its molecular formula is C₁₄H₂₀O₁₀ with a molecular weight of approximately 348.30 g/mol .[1] The acetylation of the hydroxyl groups at positions 2, 3, 4, and 6 renders the molecule significantly more soluble in organic solvents compared to its parent glucose, making it a versatile intermediate in the synthesis of complex carbohydrates, glycosides, and glycoconjugates.[2] A thorough understanding of its three-dimensional structure and conformational preferences is paramount for its effective utilization in synthetic chemistry and for comprehending its interactions in biological systems. This guide provides a detailed analysis of the molecular architecture of 2,3,4,6-Tetra-O-acetyl-beta-D-glucose, supported by experimental evidence and theoretical considerations.

Molecular Structure and Stereochemistry

The fundamental framework of 2,3,4,6-Tetra-O-acetyl-beta-D-glucose is a six-membered pyranose ring. The stereochemistry of the chiral centers inherited from D-glucose dictates the spatial arrangement of the substituents. The defining stereochemical feature of this specific isomer is the beta (β) configuration at the anomeric carbon (C-1). This signifies that the substituent at C-1 (in this case, the remaining hydroxyl or a derivative thereof in further reactions) is positioned on the same side of the ring as the hydroxymethyl group at C-5, which in the chair conformation corresponds to an equatorial orientation.[1]

The acetylation of the hydroxyl groups at positions 2, 3, 4, and 6 introduces bulky acetyl moieties. These groups play a crucial role in influencing the molecule's reactivity and physical properties. The presence of these protecting groups allows for selective chemical transformations at the anomeric center.[2]

Conformational Analysis: The Predominance of the ⁴C₁ Chair

The conformational landscape of pyranose rings is dominated by two low-energy chair conformations, designated as ⁴C₁ and ¹C₄. For D-glucose and its derivatives, the ⁴C₁ conformation is overwhelmingly favored. In this conformation, the bulky substituents tend to occupy equatorial positions, minimizing steric strain.

X-ray crystallographic studies have unequivocally confirmed that 2,3,4,6-Tetra-O-acetyl-beta-D-glucose adopts a stable ⁴C₁ chair conformation in the solid state.[1] In this conformation, all four acetyl groups and the hydroxymethyl group at C-5 are situated in equatorial positions, which is the most sterically favorable arrangement.[1][3] This minimizes 1,3-diaxial interactions, which are a significant source of steric hindrance in cyclic systems.

The stability of the ⁴C₁ chair conformation is a cornerstone of carbohydrate chemistry and is a direct consequence of the inherent stereochemistry of D-glucose.

The Anomeric Effect

The anomeric effect is a stereoelectronic phenomenon in carbohydrate chemistry that describes the tendency for an electronegative substituent at the anomeric carbon of a pyranose ring to favor an axial orientation, despite the expected steric preference for an equatorial position.[4] This effect arises from a stabilizing interaction between a lone pair of electrons on the ring oxygen and the antibonding (σ*) orbital of the C1-substituent bond.[4]

While the anomeric effect is a dominant factor in the alpha (α) anomer of many glucose derivatives, leading to the axial orientation of the C1 substituent, in the case of 2,3,4,6-Tetra-O-acetyl-beta-D-glucose, the substituent at C1 is equatorial. This indicates that for the β-anomer, the steric bulk of the substituents and the inherent stability of having all large groups in equatorial positions in the ⁴C₁ chair conformation are the overriding factors determining its ground-state geometry.

Experimental Characterization

The structural elucidation of 2,3,4,6-Tetra-O-acetyl-beta-D-glucose relies on a combination of powerful analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

Single-crystal X-ray diffraction provides a definitive three-dimensional map of the molecule in the solid state. Studies on 2,3,4,6-Tetra-O-acetyl-beta-D-glucose have revealed that it crystallizes in the orthorhombic space group P2₁2₁2₁, with unit cell dimensions of a = 7.30 Å, b = 14.70 Å, and c = 15.87 Å.[1] These crystallographic studies unequivocally confirm the ⁴C₁ chair conformation and the equatorial disposition of all substituent groups.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for determining the structure and conformation of carbohydrates in solution. The chemical shifts and coupling constants of the protons in the pyranose ring provide detailed information about their relative orientations. For 2,3,4,6-Tetra-O-acetyl-beta-D-glucose in solution, the large trans-diaxial coupling constants observed between adjacent axial protons are characteristic of the ⁴C₁ chair conformation. These spectroscopic data are consistent with the solid-state structure determined by X-ray crystallography, indicating that the molecule retains its preferred conformation in solution.

Physicochemical Properties

A summary of the key physicochemical properties of 2,3,4,6-Tetra-O-acetyl-beta-D-glucose is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀O₁₀ | [1] |

| Molecular Weight | 348.30 g/mol | [1] |

| Melting Point | 126-128 °C | [1] |

| Density | ~1.33 g/cm³ | [1] |

| Conformation | ⁴C₁ Chair | [1] |

Synthesis and Applications

2,3,4,6-Tetra-O-acetyl-beta-D-glucose is typically synthesized from D-glucose through a peracetylation reaction using acetic anhydride, often with a catalyst such as sodium acetate.[5][6] The choice of catalyst and reaction conditions can influence the anomeric selectivity of the product.[5]

As a protected monosaccharide, this compound is a crucial building block in the synthesis of a wide array of more complex molecules. It serves as a precursor for the synthesis of glycosyl donors, such as glycosyl halides, which are then used to form glycosidic bonds in the assembly of oligosaccharides and glycoconjugates.[2] These complex carbohydrates are of significant interest in drug development and glycobiology for their roles in cellular recognition, signaling, and pathogenesis.

Visualization of the Molecular Structure

The following diagram illustrates the ⁴C₁ chair conformation of 2,3,4,6-Tetra-O-acetyl-beta-D-glucose, highlighting the equatorial orientation of the acetyl groups.

Caption: ⁴C₁ Chair Conformation of 2,3,4,6-Tetra-O-acetyl-beta-D-glucose.

Conclusion

The molecular structure and conformation of 2,3,4,6-Tetra-O-acetyl-beta-D-glucose are well-defined and understood through extensive experimental and theoretical studies. Its adoption of a stable ⁴C₁ chair conformation with all bulky acetyl groups in equatorial positions is a key determinant of its properties and reactivity. This detailed structural knowledge is fundamental for its application as a pivotal intermediate in the synthesis of complex carbohydrates and for the rational design of novel therapeutics and research tools in the field of glycobiology.

References

- 2,3,4,6-Tetra-O-acetyl-beta-D-glucose. (2023, August 15). Smolecule.

- Anomeric Distribution of Sugar Acetates Synthesized via Peracetylation of Monosaccharides under Acidic and Basic Conditions. (2025, October 27). Asian Publication Corporation.

- 2,3,4,6-Tetra-O-acetyl-β-d-glucopyranosyl azide. (n.d.). ResearchGate.

-

Anomeric effect. (n.d.). In Wikipedia. Retrieved from [Link]

- Selective Anomeric Deacetylation of Per-Acetylated Carbohydrates Using (i-Pr)3Sn(OEt) and Synthesis of New Derivatives. (2020, November 30). Canadian Center of Science and Education.

- 2,3,4,6-Tetra-O-acetyl-beta-D-glucose. (n.d.). Benchchem.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2,3,4,6-Tetra-O-acetyl-β-D-glucose

Abstract

This comprehensive technical guide provides an in-depth analysis of the spectroscopic data for 2,3,4,6-Tetra-O-acetyl-β-D-glucose, a pivotal derivative in carbohydrate chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural information gleaned from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Beyond a mere presentation of data, this guide offers insights into the experimental rationale and the interpretation of spectral features, grounded in fundamental principles and validated by authoritative sources. Detailed experimental protocols and visual aids are provided to ensure clarity and reproducibility.

Introduction: The Significance of 2,3,4,6-Tetra-O-acetyl-β-D-glucose

2,3,4,6-Tetra-O-acetyl-β-D-glucose, with the molecular formula C₁₄H₂₀O₁₀, is a fully protected derivative of D-glucose.[1] The acetylation of the hydroxyl groups at positions 2, 3, 4, and 6 imparts several advantageous properties. Notably, it increases the molecule's solubility in organic solvents and serves as a protective group strategy, preventing unwanted reactions at these positions during the synthesis of more complex carbohydrates.[1] This makes it an invaluable intermediate in the synthesis of glycosides, glycoconjugates, and oligosaccharides, which are integral to numerous biological processes.[1][2] A thorough understanding of its spectroscopic signature is therefore paramount for reaction monitoring, quality control, and structural verification in synthetic and medicinal chemistry.

This guide will systematically dissect the information provided by the primary spectroscopic techniques used for the characterization of this important molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Architecture

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2,3,4,6-Tetra-O-acetyl-β-D-glucose, both ¹H and ¹³C NMR provide unambiguous evidence for its structure and stereochemistry.

¹H NMR Spectroscopy: Deciphering the Proton Environment

The ¹H NMR spectrum of 2,3,4,6-Tetra-O-acetyl-β-D-glucose reveals distinct signals for each proton, allowing for complete assignment. The chemical shifts (δ) are influenced by the electron-withdrawing acetyl groups and the stereochemical arrangement of the protons on the pyranose ring.

Key Diagnostic Features:

-

Anomeric Proton (H-1): The most downfield proton signal, appearing as a doublet, is characteristic of the anomeric proton. For the β-anomer, this signal typically appears with a large coupling constant (³J(H₁,H₂)) of approximately 7-8 Hz.[3] This large coupling is indicative of a trans-diaxial relationship between H-1 and H-2, a hallmark of the β-configuration in the dominant ⁴C₁ chair conformation.[4][5]

-

Ring Protons (H-2 to H-5): These protons resonate in a more crowded region of the spectrum, typically between 3.0 and 5.5 ppm.[6] Their specific chemical shifts and coupling patterns are determined by their spatial relationships with neighboring protons and acetyl groups.

-

Methylene Protons (H-6a, H-6b): The two diastereotopic protons on C-6 typically appear as distinct signals, often as doublets of doublets, due to coupling with H-5 and geminal coupling to each other.

-

Acetyl Protons: The protons of the four acetyl groups give rise to sharp singlet signals in the upfield region of the spectrum, typically around 2.0-2.2 ppm.[7] The integration of these signals relative to the ring protons confirms the presence of four acetyl groups.

Table 1: Representative ¹H NMR Data for 2,3,4,6-Tetra-O-acetyl-β-D-glucose (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~5.75 | d | ~8.0 |

| H-2 | ~5.0-5.2 | t | ~9.5 |

| H-3 | ~5.2-5.4 | t | ~9.5 |

| H-4 | ~5.0-5.2 | t | ~9.7 |

| H-5 | ~3.8-4.0 | ddd | ~9.7, ~4.5, ~2.5 |

| H-6a | ~4.2-4.3 | dd | ~12.5, ~4.5 |

| H-6b | ~4.1-4.2 | dd | ~12.5, ~2.5 |

| CH₃ (acetyl) | ~2.0-2.1 | s (multiple) | - |

Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and instrument frequency.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,3,4,6-Tetra-O-acetyl-β-D-glucose in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Employ a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

Use a relaxation delay of at least 5 seconds to ensure quantitative integration.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent signal (CDCl₃ at 7.26 ppm).

DOT Diagram: ¹H NMR Assignment Workflow

Caption: A typical workflow for the assignment of the ¹H NMR spectrum of 2,3,4,6-Tetra-O-acetyl-β-D-glucose.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

Key Diagnostic Features:

-

Anomeric Carbon (C-1): The anomeric carbon is highly sensitive to its stereochemical environment. For β-anomers, the C-1 signal typically appears around 90-95 ppm.[4]

-

Ring Carbons (C-2 to C-5): These carbons resonate in the range of approximately 65-75 ppm.

-

Methylene Carbon (C-6): The C-6 carbon, being a primary carbon, is typically found further upfield, around 61-63 ppm.

-

Carbonyl Carbons: The carbonyl carbons of the acetyl groups are the most deshielded, appearing in the 169-171 ppm region.

-

Methyl Carbons: The methyl carbons of the acetyl groups are the most shielded, resonating at approximately 20-21 ppm.

Table 2: Representative ¹³C NMR Data for 2,3,4,6-Tetra-O-acetyl-β-D-glucose (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~91.8 |

| C-2 | ~72.8 |

| C-3 | ~72.8 |

| C-4 | ~68.3 |

| C-5 | ~70.2 |

| C-6 | ~61.9 |

| C=O (acetyl) | ~169.3, ~169.4, ~170.2, ~170.7 |

| CH₃ (acetyl) | ~20.6, ~20.7 |

Note: Slight variations in chemical shifts can occur due to solvent and concentration effects.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR. Dissolve 20-50 mg of the compound in ~0.6 mL of CDCl₃.

-

Instrumentation: A high-field NMR spectrometer with a broadband probe is necessary.

-

Acquisition Parameters:

-

Employ proton decoupling to simplify the spectrum to singlets.

-

Use a wider spectral width (e.g., 0-220 ppm).

-

A larger number of scans (e.g., 1024 or more) is typically needed due to the low natural abundance of ¹³C.

-

A longer relaxation delay (e.g., 2-5 seconds) is beneficial.

-

-

Data Processing: Similar to ¹H NMR, apply a Fourier transform and phase correction. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum of 2,3,4,6-Tetra-O-acetyl-β-D-glucose is dominated by the absorptions of the ester and alkyl groups.

Key Diagnostic Absorptions:

-

C=O Stretching: A strong, sharp absorption band in the region of 1730-1750 cm⁻¹ is characteristic of the carbonyl stretch of the ester functional groups.[8]

-

C-O Stretching: Strong absorptions in the 1000-1300 cm⁻¹ region arise from the C-O stretching vibrations of the esters and the pyranose ring ether linkage.[9]

-

C-H Stretching: Absorptions just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) are due to the C-H stretching of the methyl and methine groups.[8]

-

Absence of O-H Stretching: A key confirmatory feature is the absence of a broad absorption band in the 3200-3600 cm⁻¹ region, which indicates the successful acetylation of all hydroxyl groups.

Table 3: Key IR Absorption Bands for 2,3,4,6-Tetra-O-acetyl-β-D-glucose

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Medium | C-H stretch (alkyl) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1375 | Medium | C-H bend (CH₃) |

| ~1230 | Strong | C-O stretch (ester) |

| ~1040 | Strong | C-O stretch (pyranose ring) |

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for structural confirmation.

Key Features in the Mass Spectrum:

-

Molecular Ion (M⁺): In Electron Ionization (EI) MS, the molecular ion peak for 2,3,4,6-Tetra-O-acetyl-β-D-glucose (m/z 348.1) may be weak or absent due to the lability of the acetyl groups.[10]

-

Adduct Ions: In softer ionization techniques like Electrospray Ionization (ESI), protonated ([M+H]⁺ at m/z 349.1) or sodiated ([M+Na]⁺ at m/z 371.1) molecular ions are readily observed.[1]

-

Fragmentation Pattern: A characteristic fragmentation pattern involves the sequential loss of acetyl groups (as acetic acid, 60 Da, or ketene, 42 Da).[1] Common fragments arise from the cleavage of the glycosidic bond and the pyranose ring.[11][12]

DOT Diagram: ESI-MS Fragmentation Pathway

Caption: A simplified representation of a common fragmentation pathway for sodiated 2,3,4,6-Tetra-O-acetyl-β-D-glucose in ESI-MS.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

-

Acquisition: Infuse the sample solution into the ESI source at a low flow rate. Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 100-500).

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of 2,3,4,6-Tetra-O-acetyl-β-D-glucose. ¹H and ¹³C NMR confirm the β-anomeric configuration and the overall carbon-proton framework. IR spectroscopy verifies the presence of the key ester functional groups and the absence of free hydroxyls. Mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns. Together, these techniques form an essential toolkit for any scientist working with this important carbohydrate derivative, ensuring the integrity and purity of the material for downstream applications in research and development.

References

- PubChem. (n.d.). beta-D-Glucopyranose, 2,3,4,6-tetraacetate. National Center for Biotechnology Information.

-

Freire, F., et al. (n.d.). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. PMC - NIH. Retrieved from [Link]

-

Perlin, A. S., & Casu, B. (1969). A study of 13CH coupling constants in hexopyranoses. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

- Glycopedia. (n.d.). Acetylated Methyl Glycosides: Advantages & Limitations.

- ResearchGate. (n.d.). Representation of 2 J CH of the α-and β-anomeric and pyranose ring...

- ChemicalBook. (n.d.). 2,3,4,6-tetra-o-acetyl-beta-d-glucopyranosyl isothiocyanate(14152-97-7) 1 h nmr.

-

Haasnoot, C. A. G., et al. (1980). Prediction of anti and gauche vicinal proton-proton coupling constants in carbohydrates: A simple additivity rule for pyranose rings. ResearchGate. Retrieved from [Link]

- Organic & Biomolecular Chemistry - RSC Publishing. (2021). [No specific title found].

-

YouTube. (2020, March 18). Introduction to TOCSY NMR - peracetylated glucose. Retrieved from [Link]

-

NIST. (n.d.). β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, tetraacetate. Retrieved from [Link]

- ResearchGate. (n.d.). 1D 1 H-NMR spectra of glucose (Glc), and its derivatives: glucosamine (GlcNH 2 ).

-

MDPI. (n.d.). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Retrieved from [Link]

- SpectraBase. (n.d.). 2,3,4,6-Tetra-O-acetyl-D-glucopyranose.

- ResearchGate. (n.d.). Mass spectrum and the fragmentation pattern of the peracetylated methyl....

-

NIH. (n.d.). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Retrieved from [Link]

- SpectraBase. (n.d.). N-(2,3,4,6-TETRA-O-ACETYL-BETA-D-GLUCOPYRANOSYL)-N',N'-DIETHYL-FORMAMIDINE - Optional[13C NMR] - Chemical Shifts.

- PubChem. (n.d.). Methyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside. National Center for Biotechnology Information.

- Smolecule. (2023, August 15). 2,3,4,6-Tetra-O-acetyl-beta-D-glucose.

-

Ardá, A., & Jiménez-Barbero, J. (2012). Primary Structure of Glycans by NMR Spectroscopy. PMC - PubMed Central. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- The Pharmstudent. (2016). EASY AND SELECTIVE ANOMERIC SYNTHESIS OF 1, 2, 3, 4, 6-PENTA-O-ACETYL- α-D (+).

- ResearchGate. (n.d.). Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry.

- Concepts in Magnetic Resonance Part A. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0003498).

-

Reddit. (2023, March 16). Analyzing NMR spectra of protected glucose. Retrieved from [Link]

- Doc Brown's Advanced Organic Chemistry. (n.d.). infrared spectrum of d-glucose.

- Abcam. (n.d.). 2,3,4,6-Tetra-O-acetyl-β-D-glucose (Acetobromolaminaribiose).

- PubChem. (n.d.). 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide. National Center for Biotechnology Information.

- ResearchGate. (n.d.). Convenient Synthetic Method for 1,2,3,6-Tetra-O-Acetyl-β-D-Glucopyranose: A Starting Material for β(1→4)-D-Glucan.

Sources

- 1. Buy 2,3,4,6-Tetra-O-acetyl-beta-D-glucose | 3947-62-4 [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thepharmstudent.com [thepharmstudent.com]

- 9. infrared spectrum of d-glucose C6H12O6 prominent wavenumbers cm-1 detecting ether sec. alcohol prim. alcohol functional groups present finger print for identification of d-glucose image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Acetylated Methyl Glycosides: Advantages & Limitations - Glycopedia [glycopedia.eu]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

Solubility profile of 2,3,4,6-Tetra-O-acetyl-beta-D-glucose in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 2,3,4,6-Tetra-O-acetyl-beta-D-glucose in Organic Solvents

Introduction

2,3,4,6-Tetra-O-acetyl-beta-D-glucose, a fully protected derivative of D-glucose, is a cornerstone intermediate in synthetic carbohydrate chemistry and drug development. Its utility in the synthesis of complex glycoconjugates, nucleosides, and other bioactive molecules is well-established. A critical, yet often overlooked, parameter governing its application is its solubility profile in organic solvents. The acetylation of the hydroxyl groups of glucose dramatically alters its physicochemical properties, transforming the hydrophilic sugar into a significantly more lipophilic compound, thereby rendering it soluble in a wide array of organic solvents while limiting its aqueous solubility.[1]

This technical guide provides a comprehensive overview of the solubility of 2,3,4,6-Tetra-O-acetyl-beta-D-glucose. While extensive quantitative solubility data is not widely published, this guide consolidates available qualitative information, provides a robust experimental protocol for determining precise solubility, and delves into the underlying chemical principles that dictate its solubility behavior. This resource is intended to empower researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection, reaction conditions, and purification strategies involving this versatile building block.

Solubility Data

Precise quantitative solubility data for 2,3,4,6-Tetra-O-acetyl-beta-D-glucose across a broad spectrum of organic solvents at various temperatures is not extensively documented in peer-reviewed literature. However, a combination of qualitative descriptions from synthetic procedures and data from structurally similar compounds provides a strong foundation for solvent selection.

Table 1: Qualitative and Analogous Solubility Data of Acetylated Glucopyranose Derivatives

| Organic Solvent | Chemical Formula | Polarity Index | Solubility of 2,3,4,6-Tetra-O-acetyl-beta-D-glucose | Notes and Data for Analogous Compounds |

| Chloroform | CHCl₃ | 4.1 | Soluble[2] | A structurally related compound, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, is reported to be easily soluble in chloroform.[1] |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Soluble (presumed) | Benzyl 2,3,4,6-Tetra-O-acetyl-ß-D-Glucopyranoside, a similar compound, is soluble in dichloromethane.[1] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Soluble (presumed) | A computational study on the closely related anomer, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose, was conducted in DMSO, implying its utility as a solvent.[3] Highly acetylated mannans, another class of acetylated carbohydrates, are soluble in DMSO.[4] |

| Acetone | C₃H₆O | 5.1 | Soluble (presumed) | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose is soluble in acetone.[1] |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 4.4 | Soluble (presumed) | A related acetylated glucopyranoside is soluble in ethyl acetate.[1] |

| Methanol (MeOH) | CH₃OH | 5.1 | Soluble | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose is soluble in hot methanol, a property often used for crystallization.[1] |

| Ethanol (EtOH) | C₂H₅OH | 4.3 | Soluble (presumed) | For unprotected glucose, solubility in ethanol/water mixtures is well-documented and decreases with increasing ethanol concentration.[5] It is expected that the acetylated form would show enhanced solubility in less polar alcohols. |

| Hexane | C₆H₁₄ | 0.1 | Sparingly Soluble / Insoluble (presumed) | Hexane is used as an anti-solvent to induce the precipitation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose from ethyl acetate, indicating low solubility.[1] |

| Water | H₂O | 10.2 | Insoluble | The acetyl groups increase the lipophilicity of the molecule, leading to limited solubility in water.[1] |

Experimental Protocol for Determining Equilibrium Solubility

For applications requiring precise knowledge of solubility, the gold-standard Shake-Flask method is recommended. This method determines the equilibrium solubility of a compound in a given solvent at a controlled temperature.

Principle: A surplus of the solid compound is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The saturated solution is then filtered, and the concentration of the solute in the clear filtrate is determined analytically.

Materials and Equipment:

-

2,3,4,6-Tetra-O-acetyl-beta-D-glucose (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or a validated quantitative NMR (qNMR) method.

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 2,3,4,6-Tetra-O-acetyl-beta-D-glucose to a series of vials. The excess solid should be clearly visible.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the vials at a constant speed for 24-48 hours. The extended time is to ensure that true equilibrium is achieved.

-

Phase Separation: After equilibration, allow the vials to rest in the temperature-controlled environment for at least 2 hours to allow the undissolved solid to settle.

-

Sampling: Carefully draw a sample of the supernatant using a syringe. It is crucial not to disturb the solid at the bottom of the vial.

-

Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or qNMR method to determine the concentration of 2,3,4,6-Tetra-O-acetyl-beta-D-glucose.

-

Calculation: Calculate the solubility by taking into account the dilution factor. Express the solubility in desired units (e.g., mg/mL or mol/L).

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Factors Influencing Solubility

The solubility of 2,3,4,6-Tetra-O-acetyl-beta-D-glucose is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent molecules.

-

Impact of Acetylation: The primary determinant of the solubility profile is the presence of the four acetyl groups. Unprotected glucose is highly soluble in water due to its multiple hydroxyl groups, which can act as both hydrogen bond donors and acceptors, forming strong interactions with water molecules. The acetylation process replaces these polar hydroxyl groups with less polar acetyl groups. While the carbonyl oxygens of the acetyl groups can still act as hydrogen bond acceptors, the molecule loses its hydrogen bond donating ability. This significantly reduces its polarity and increases its lipophilicity, thereby decreasing its solubility in polar protic solvents like water and increasing its solubility in organic solvents.

-

Solvent Polarity:

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can engage in dipole-dipole interactions with the acetyl groups of the solute. The carbonyl groups of the solvent can interact favorably with the partial positive charges on the acetylated glucose backbone.

-

Chlorinated Solvents (e.g., Chloroform, DCM): These solvents are of intermediate polarity and can effectively solvate the acetylated glucose molecule through dipole-dipole and London dispersion forces.

-

Alcohols (e.g., Methanol, Ethanol): While alcohols are polar protic solvents, the presence of an alkyl chain makes them less polar than water. They can interact with the acetylated glucose through hydrogen bonding (with the carbonyl oxygens) and dipole-dipole interactions.

-

Non-polar Solvents (e.g., Hexane): These solvents primarily interact through weak London dispersion forces. The energy required to break the solute-solute interactions in the crystal lattice is not sufficiently compensated by the weak solute-solvent interactions, leading to poor solubility.

-

-

Temperature: The solubility of most solid compounds, including 2,3,4,6-Tetra-O-acetyl-beta-D-glucose, generally increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to overcome the lattice energy of the solid and the solvent-solvent interactions.

Caption: Intermolecular Interactions Governing Solubility.

Conclusion

Understanding the solubility profile of 2,3,4,6-Tetra-O-acetyl-beta-D-glucose is fundamental to its effective utilization in organic synthesis and drug development. The acetylation of glucose imparts a lipophilic character, leading to good solubility in a range of common organic solvents such as chloroform, dichloromethane, acetone, and ethyl acetate, while rendering it insoluble in water. For applications demanding precise solubility values, the Shake-Flask method provides a reliable experimental framework. The interplay of intermolecular forces, primarily dipole-dipole interactions and hydrogen bonding, between the acetylated sugar and the solvent molecules is the key determinant of its solubility. This guide serves as a foundational resource for scientists, enabling more efficient process development and innovation.

References

-

National Center for Biotechnology Information. (n.d.). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. PubMed Central. Retrieved from [Link]

-

ACS Publications. (2020, June 15). Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces. Retrieved from [Link]

-

Peres, A. M., & Macedo, E. A. (1997). Measurement and modeling of solubilities of D-glucose in water/alcohol and alcohol/alcohol systems. Industrial & Engineering Chemistry Research, 36(7), 2816-2820*. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,3,4,6-TETRA-O-ACETYL-BETA-D-GLUCOPYRANOSE CAS#: 13100-46-4 [m.chemicalbook.com]

- 3. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Measurement and modeling of solubilities of D-glucose in water/alcohol and alcohol/alcohol systems | Semantic Scholar [semanticscholar.org]